Decoquinate-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

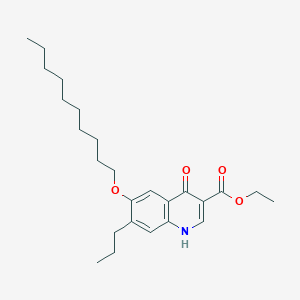

Decoquinate-d5 is a deuterated form of decoquinate, a quinolone derivative. It is primarily used as a stable isotope-labeled compound in various analytical and research applications. Decoquinate itself is known for its use as a coccidiostat in veterinary medicine, particularly for poultry, to inhibit the development of coccidian parasites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decoquinate-d5 involves the deuteration of decoquinateThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired level of deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under strict quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Decoquinate-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of quinolone derivatives with different functional groups .

Scientific Research Applications

Decoquinate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of decoquinate in various samples, including animal tissues and feed

Biological Research: Helps in studying the metabolism and pharmacokinetics of decoquinate in biological systems

Medical Research: Investigated for its potential use in developing new antimicrobial agents and understanding the mechanism of action of decoquinate

Industrial Applications: Used in quality control and regulatory compliance testing in the food and pharmaceutical industries

Mechanism of Action

Decoquinate-d5, like decoquinate, exerts its effects by inhibiting the mitochondrial electron transport chain in parasites. Specifically, it targets the cytochrome bc1 complex, disrupting the production of ATP and leading to the death of the parasite . This selective mechanism of action makes it effective against coccidian parasites without affecting the host cells .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to decoquinate-d5 include:

Decoquinate: The non-deuterated form, used primarily as a coccidiostat

N-alkyl quinolone amides: Derivatives of decoquinate with enhanced activity against tuberculosis

Quinoline O-carbamates: Derivatives with potent activity against apicomplexan parasites

Uniqueness

This compound is unique due to its stable isotope labeling, which makes it particularly useful in analytical and research applications. The deuterium atoms provide a distinct mass shift, allowing for precise quantification and tracking in various studies .

Properties

IUPAC Name |

ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4/c1-4-7-8-9-10-11-12-13-15-30-23-17-20-22(16-19(23)14-5-2)26-18-21(24(20)27)25(28)29-6-3/h16-18H,4-15H2,1-3H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWPYBBFFOLSSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC2=C(C=C1CCC)NC=C(C2=O)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione](/img/structure/B12324077.png)

![1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride; Moxifloxacin EP Impurity B HCl Salt](/img/structure/B12324086.png)

![15-(5-hydroxy-6-methylhept-6-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12324107.png)

![4-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride](/img/structure/B12324108.png)

![7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B12324111.png)